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Cyclohex-1,4-dienecarboxyl-CoA

Cat. No.: B1243150
M. Wt: 873.7 g/mol
InChI Key: WBFPJXYSCWCOLU-TYHXJLICSA-N
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Description

Overview of Anaerobic Aromatic Compound Degradation Pathways

In anoxic environments, such as sediments, groundwater, and the digestive tracts of animals, microorganisms employ unique biochemical strategies to dismantle the stable benzene (B151609) ring of aromatic compounds. Unlike aerobic degradation, which utilizes oxygenases to break the aromatic ring, anaerobic pathways proceed through a series of reductive steps. A wide array of aromatic pollutants, including components of petroleum and industrial chemicals, are initially channeled into a central intermediate: benzoyl-CoA. oup.comdntb.gov.uanih.gov This conversion to a coenzyme A thioester activates the otherwise inert aromatic ring for subsequent enzymatic attack.

The degradation of benzoyl-CoA is a key energy-yielding process for many anaerobic bacteria. pnas.org It involves the dearomatization of the benzene ring, a challenging biochemical feat due to the ring's high resonance energy. This crucial step is catalyzed by a specialized enzyme, benzoyl-CoA reductase. oup.compnas.org

The Central Role of Dearomatized Cyclohexadiene-1-carbonyl-CoA Thioesters

The product of benzoyl-CoA reduction is a cyclohexadiene-1-carbonyl-CoA thioester. oup.com While several isomers are possible, extensive research has identified cyclohexa-1,5-diene-1-carbonyl-CoA as the primary and most well-characterized intermediate in many anaerobic bacteria, such as the denitrifying bacterium Thauera aromatica. nih.govnih.gov This intermediate is then further metabolized through a series of reactions analogous to the beta-oxidation of fatty acids, leading to the opening of the cyclic ring and the formation of compounds that can enter central metabolism. nih.gov

The formation of cyclohexa-1,5-diene-1-carbonyl-CoA is a thermodynamically demanding reaction that, in many facultative anaerobes, is driven by the hydrolysis of ATP. oup.compnas.org In some strictly anaerobic bacteria, however, different, ATP-independent mechanisms for benzoyl-CoA reduction are thought to exist. nih.gov

Historical Context of Cyclohexadiene-1-carbonyl-CoA Isomer Discovery and Research

The elucidation of the anaerobic benzoyl-CoA degradation pathway has been a gradual process, with key discoveries made over several decades. Early research in the late 20th century established benzoyl-CoA as the central intermediate. The subsequent challenge was to understand how the stable aromatic ring was broken.

The identification of cyclohexadiene-1-carbonyl-CoA isomers as the products of benzoyl-CoA reductase was a significant breakthrough. Initial studies were uncertain about the exact isomer formed, with the possibility of cyclohexa-1,3-diene-1-carbonyl-CoA, cyclohexa-1,4-diene-1-carbonyl-CoA, or cyclohexa-1,5-diene-1-carbonyl-CoA being considered. pnas.org

Subsequent detailed enzymatic and spectroscopic studies, particularly with enzymes from Thauera aromatica, definitively identified cyclohexa-1,5-diene-1-carbonyl-CoA as the major product. nih.gov The potential for the formation of other isomers, such as cyclohexa-1,4-diene-1-carbonyl-CoA, remains a topic of interest, as they could exist as transient intermediates that are rapidly converted to the more stable 1,5-isomer.

Significance of Cyclohexa-1,4-diene-1-carbonyl-CoA in Microbial Biochemistry and Environmental Processes

The formation of cyclohexadiene-1-carbonyl-CoA intermediates, including the 1,4-isomer, is a cornerstone of the anaerobic carbon cycle. These pathways are crucial for the bioremediation of environments contaminated with aromatic hydrocarbons, such as benzene, toluene, and xylenes, which are common pollutants from industrial activities and petroleum spills. nih.govnih.gov

By converting these recalcitrant compounds into metabolizable forms, anaerobic microorganisms play a vital role in cleaning up contaminated sites and preventing the long-term persistence of these toxic substances. The dearomatization step, leading to the formation of cyclohexadiene-1-carbonyl-CoA, is a bottleneck in this process, and understanding the enzymes and intermediates involved is essential for developing effective bioremediation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42N7O17P3S B1243150 Cyclohex-1,4-dienecarboxyl-CoA

Properties

Molecular Formula

C28H42N7O17P3S

Molecular Weight

873.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] cyclohexa-1,4-diene-1-carbothioate

InChI

InChI=1S/C28H42N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-4,7,14-15,17,20-22,26,37-38H,5-6,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

WBFPJXYSCWCOLU-TYHXJLICSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CCC=CC4)O

Origin of Product

United States

Biochemical Pathways and Metabolic Roles of Cyclohexa 1,4 Diene 1 Carbonyl Coa

Generation of Cyclohexa-1,4-diene-1-carbonyl-CoA

The formation of cyclohexa-1,4-diene-1-carbonyl-CoA is not a recognized step in the primary anaerobic benzoyl-CoA degradation pathways that have been characterized to date. The focus of extensive research has been on the generation of its isomer.

There is currently no direct scientific evidence to support the enzymatic isomerization of cyclohexa-1,5-diene-1-carbonyl-CoA to cyclohexa-1,4-diene-1-carbonyl-CoA as a distinct step in the established metabolic pathways. The downstream processing in these pathways proceeds directly from the 1,5-diene isomer.

Current research on the anaerobic degradation of aromatic compounds has not identified alternative pathways that lead to the formation of cyclohexa-1,4-diene-1-carbonyl-CoA in specific microbial lineages. The primary route of benzoyl-CoA reduction in diverse anaerobic bacteria consistently points to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govwikipedia.org

In the extensively studied benzoyl-CoA degradation pathway, which is central to the anaerobic metabolism of many aromatic compounds, benzoyl-CoA is the primary intermediate. nih.govnih.gov In facultative anaerobes like Thauera aromatica, benzoyl-CoA undergoes a two-electron reduction catalyzed by an ATP-dependent benzoyl-CoA reductase, yielding cyclohexa-1,5-diene-1-carbonyl-CoA. nih.govwikipedia.org This compound is the first dearomatized intermediate in the pathway.

In strictly anaerobic bacteria, such as the fermenting bacterium Syntrophus aciditrophicus and the iron-reducing bacterium Geobacter metallireducens, a similar pathway exists, though the specifics of the initial benzoyl-CoA reduction may differ. wikipedia.orgnih.gov Nevertheless, cyclohexa-1,5-diene-1-carbonyl-CoA is recognized as the crucial intermediate that undergoes subsequent enzymatic transformations. wikipedia.org The potential role or position of cyclohexa-1,4-diene-1-carbonyl-CoA within these cascades has not been established.

Downstream Metabolic Transformations of Cyclohexa-1,4-diene-1-carbonyl-CoA

Given the lack of evidence for the formation of cyclohexa-1,4-diene-1-carbonyl-CoA as a stable intermediate in the main benzoyl-CoA pathway, its downstream metabolic transformations are not characterized. The following sections describe the well-documented downstream reactions of the established intermediate, cyclohexa-1,5-diene-1-carbonyl-CoA.

The next step in the benzoyl-CoA degradation pathway following the formation of cyclohexa-1,5-diene-1-carbonyl-CoA is a hydration reaction. This reaction is catalyzed by the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. nih.govwikipedia.org This enzyme adds a water molecule across one of the double bonds of the cyclic diene, converting it to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govwikipedia.org This hydration is a reversible reaction. wikipedia.org

The enzyme is highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA. For instance, the hydratase from Thauera aromatica shows high specificity for this substrate. nih.gov Similarly, the corresponding enzymes in Geobacter metallireducens and Syntrophus aciditrophicus also specifically catalyze this hydration step. wikipedia.org

Table 1: Properties of Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratases

OrganismEnzymeKm for Cyclohexa-1,5-diene-1-carbonyl-CoA (µM)Vmax (µmol min-1 mg-1)
Geobacter metallireducensBamRGeo85 ± 30550
Syntrophus aciditrophicusBamRSyn30 ± 10350

Data sourced from Peters F, et al. (2007). wikipedia.org

Following hydration, the resulting 6-hydroxycyclohex-1-ene-1-carbonyl-CoA undergoes a dehydrogenation reaction. This step is catalyzed by the NAD+-dependent enzyme 6-hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase. This enzyme oxidizes the hydroxyl group, leading to the formation of 6-oxocyclohex-1-ene-1-carbonyl-CoA.

In a different context, within the metabolism of Syntrophus aciditrophicus, a cyclohex-1-ene-1-carboxyl-CoA dehydrogenase has been characterized. This enzyme catalyzes the dehydrogenation of cyclohex-1-ene-1-carboxyl-CoA to form cyclohexa-1,5-diene-1-carboxyl-CoA. Interestingly, this enzyme can also further convert the product to benzoyl-CoA. nih.gov

Ring Cleavage Mechanisms Initiated by Cyclohexa-1,4-diene-1-carbonyl-CoA Derivatives

The dearomatized ring of cyclohexa-1,4-diene-1-carbonyl-CoA is primed for cleavage through a series of enzymatic reactions. A crucial initial step is the hydration of the dienoyl-CoA. In the denitrifying bacterium Thauera aromatica, the enzyme cyclohexa-1,5-diene-1-carbonyl-CoA hydratase specifically catalyzes the addition of a water molecule to cyclohexa-1,5-diene-1-carbonyl-CoA, a closely related isomer, to form 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govwikipedia.orgpsu.edu This hydration is a critical prerequisite for the subsequent oxidative steps that lead to the opening of the cyclic structure.

Following hydration, the 6-hydroxy group is oxidized to a keto group by an NAD+-dependent dehydrogenase, yielding 6-oxocyclohex-1-ene-1-carbonyl-CoA. psu.edu This β-ketoacyl-CoA derivative is then susceptible to hydrolytic cleavage by 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, which opens the ring to produce the aliphatic dicarboxylic acid derivative, 3-hydroxypimelyl-CoA. psu.edunih.gov This ring-opening step is a pivotal moment in the catabolic pathway, transforming a cyclic, formerly aromatic structure into a linear molecule that can be further processed by more conventional metabolic routes.

In some bacteria, such as Syntrophus aciditrophicus, the degradation of benzoyl-CoA also proceeds through cyclohexa-1,5-diene-1-carboxyl-CoA, which is then hydrated to 6-hydroxycyclohex-1-ene-1-carboxyl-CoA, ultimately leading to ring cleavage and the formation of acetyl-CoA. researchgate.net

Integration into β-Oxidation-like Pathways

Once the aromatic ring is cleaved, the resulting aliphatic acyl-CoA, such as 3-hydroxypimelyl-CoA, enters a modified β-oxidation-like pathway. nih.govnih.gov This metabolic sequence systematically shortens the carbon chain of the molecule, generating acetyl-CoA units in each cycle. mdpi.com The β-oxidation process involves a recurring series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. mdpi.comaocs.org

The acetyl-CoA produced from this pathway can then be funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy generation or used as a building block for biosynthesis. aocs.org This integration of the products of aromatic ring cleavage into the well-established β-oxidation pathway demonstrates a remarkable metabolic economy, allowing organisms to efficiently extract energy and carbon from complex aromatic substrates. The entire process, from the initial dearomatization of benzoyl-CoA to the final production of acetyl-CoA, showcases a sophisticated enzymatic machinery for anaerobic carbon cycling. nih.govnih.gov

Role of Cyclohexa-1,4-diene-1-carbonyl-CoA in Substituted Aromatic Compound Catabolism

The metabolic pathway involving cyclohexa-1,4-diene-1-carbonyl-CoA is not limited to the degradation of benzoate (B1203000) alone. It also serves as a central route for the catabolism of a variety of substituted aromatic compounds.

Metabolism of Halogenated Benzoates via Cyclohexa-1,4-diene-1-carbonyl-CoA Intermediates

The degradation of halogenated benzoates can proceed through pathways that converge on intermediates related to cyclohexa-1,4-diene-1-carbonyl-CoA. For instance, studies with Syntrophus aciditrophicus have provided insights into the metabolism of fluorinated benzoates. researchgate.net While the complete pathway for many halogenated aromatics is still under investigation, the central benzoyl-CoA pathway, which generates dienoyl-CoA intermediates, is often implicated. The initial steps typically involve the dehalogenation of the aromatic ring, followed by activation to the corresponding CoA-thioester, which can then enter the central degradation pathway.

Degradation of Other Aromatic Substrates and Their Relation to Cyclohexa-1,4-diene-1-carbonyl-CoA

A wide array of aromatic compounds, including phenol (B47542), p-cresol, and ethylbenzene, are funneled into the benzoyl-CoA pathway for anaerobic degradation. researchgate.net These compounds undergo various peripheral reactions that convert them into the central intermediate, benzoyl-CoA. researchgate.net Once formed, benzoyl-CoA is reductively dearomatized, leading to the formation of cyclohexa-1,5-diene-1-carbonyl-CoA and its subsequent derivatives. nih.govresearchgate.net This metabolic convergence highlights the central role of the benzoyl-CoA pathway and its dienoyl-CoA intermediates in the anaerobic bioremediation of environments contaminated with diverse aromatic pollutants.

Reversibility of Reactions Involving Cyclohexa-1,4-diene-1-carbonyl-CoA

Several key enzymatic reactions in the benzoyl-CoA degradation pathway, including those involving cyclohexa-1,4-diene-1-carbonyl-CoA derivatives, have been shown to be reversible.

The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, catalyzed by dienoyl-CoA hydratase, is a reversible reaction with an equilibrium ratio close to 1:1. nih.govnih.govresearchgate.net This means the enzyme can efficiently catalyze both the forward (hydration) and reverse (dehydration) reactions. researchgate.net

Furthermore, in Thauera aromatica, an enzyme called 1,5-dienoyl-CoA oxidase has been identified that can re-aromatize cyclohexa-1,5-diene-1-carbonyl-CoA back to benzoyl-CoA. nih.gov This enzyme is thought to play a protective role for the highly oxygen-sensitive benzoyl-CoA reductase under microaerobic conditions. nih.gov The reversibility of these reactions suggests a dynamic metabolic network that can respond to changing environmental conditions and cellular needs. In Syntrophus aciditrophicus, evidence from isotope labeling studies has demonstrated the reversibility of the pathways involved in the metabolism of benzoate and crotonate, further supporting the bidirectional nature of these reactions. researchgate.net

EnzymeSubstrateProductOrganismReversibility
Cyclohexa-1,5-diene-1-carbonyl-CoA hydrataseCyclohexa-1,5-diene-1-carbonyl-CoA6-hydroxycyclohex-1-ene-1-carbonyl-CoAThauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicusReversible
1,5-Dienoyl-CoA oxidaseCyclohexa-1,5-diene-1-carbonyl-CoABenzoyl-CoAThauera aromaticaReversible (Aromatization)

Enzymology and Reaction Mechanisms Associated with Cyclohexa 1,4 Diene 1 Carbonyl Coa

Characterization of Enzymes Potentially Acting on Cyclohexa-1,4-diene-1-carbonyl-CoA

Detailed enzymatic studies have largely centered on cyclohexa-1,5-diene-1-carbonyl-CoA, which is recognized as a key intermediate in the anaerobic degradation of benzoyl-CoA in many bacteria. nih.govnih.gov Research into enzymes that specifically process the 1,4-diene isomer is limited. However, insights can be gleaned from studies on related enzymes.

Cyclohexadiene-1-carbonyl-CoA Isomerases

Currently, there are no well-characterized isomerases that have been shown to specifically catalyze the conversion of cyclohexa-1,4-diene-1-carbonyl-CoA. In the context of fatty acid metabolism, enoyl-CoA isomerases are known to shift the position of double bonds. wikipedia.org It is hypothesized that a similar enzymatic activity could be responsible for the potential interconversion of cyclohexadiene-1-carbonyl-CoA isomers, such as the transformation of the 1,4-diene to the more commonly metabolized 1,5-diene. However, specific enzymes catalyzing this reaction on a cyclohexadiene ring system have not yet been isolated and characterized.

Hydratases Catalyzing Transformations of Cyclohexa-1,4-diene-1-carbonyl-CoA

Hydratases, specifically dienoyl-CoA hydratases, are crucial enzymes in the benzoyl-CoA degradation pathway. These enzymes add water across a double bond. Studies on cyclohexa-1,5-diene-1-carbonyl-CoA hydratase from bacteria such as Thauera aromatica and Geobacter metallireducens have shown high specificity for the 1,5-diene isomer. nih.govresearchgate.net For example, the dienoyl-CoA hydratases from G. metallireducens and Syntrophus aciditrophicus were found to have no significant activity with related compounds like cyclohex-1-ene-1-carbonyl-CoA. nih.gov While not explicitly tested on the 1,4-diene isomer in these studies, the high specificity for the 1,5-diene suggests that these particular hydratases are unlikely to be active on cyclohexa-1,4-diene-1-carbonyl-CoA.

In one study, various dienoyl-CoA isomers were synthesized to test the substrate specificity of an aromatizing cyclohexa-1,5-diene-1-carbonyl-coenzyme A oxidase. The 1,4-dienoyl-CoA isomer was among those tested and was not a substrate for this enzyme, highlighting the specificity of these enzymes for the 1,5-isomer. nih.gov

Dehydrogenases Interconverting Cyclohexa-1,4-diene-1-carbonyl-CoA and Related Cyclohexene-CoA Compounds

Research into dehydrogenases in the anaerobic metabolism of aromatic compounds has primarily focused on those acting on cyclohexa-1,5-diene-1-carbonyl-CoA and its downstream products. For instance, in Syntrophus aciditrophicus, a cyclohex-1-ene-1-carboxyl-CoA dehydrogenase has been characterized which converts its substrate to cyclohexa-1,5-diene-1-carboxyl-CoA. nih.gov There is currently a lack of evidence for a dehydrogenase that directly utilizes cyclohexa-1,4-diene-1-carbonyl-CoA as a substrate to form a corresponding cyclohexene-CoA compound.

Mechanistic Insights into Enzymatic Reactions Involving Cyclohexa-1,4-diene-1-carbonyl-CoA

Due to the limited number of studies on enzymes that directly metabolize cyclohexa-1,4-diene-1-carbonyl-CoA, mechanistic insights are largely inferential and based on the well-understood reactions of its 1,5-diene isomer.

Stereochemistry of Hydration and Dehydrogenation Events

The stereochemistry of the hydration of cyclohexa-1,5-diene-1-carbonyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA is a well-defined process. nih.govnih.gov However, without characterized hydratases or dehydrogenases acting on the 1,4-diene isomer, the stereochemical details of any such potential reactions remain unknown.

Cofactor Requirements and Electron Transfer Mechanisms in Cyclohexa-1,4-diene-1-carbonyl-CoA Metabolism

The dehydrogenases involved in the metabolism of related cyclohexadienyl-CoA compounds typically utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor. nih.gov For example, the cyclohex-1-ene-1-carboxyl-CoA dehydrogenase from Syntrophus aciditrophicus is an FAD-containing enzyme. nih.gov It is plausible that any dehydrogenase acting on cyclohexa-1,4-diene-1-carbonyl-CoA would also be an FAD-dependent enzyme, participating in the cellular redox balance through the transfer of electrons. The specific electron acceptors or donors would depend on the direction of the reaction within the metabolic pathway.

Active Site Architectures and Catalytic Residues of Enzymes Processing Cyclohexa-1,5-diene-1-carbonyl-CoA

The primary enzyme responsible for processing cyclohexa-1,5-diene-1-carbonyl-CoA is cyclohexa-1,5-diene-1-carbonyl-CoA hydratase (also known as dienoyl-CoA hydratase). This enzyme catalyzes the hydration of the dienoyl-CoA intermediate to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA, a critical step in the dearomatization and eventual cleavage of the benzene (B151609) ring structure. nih.govwikipedia.orgnih.gov

Dienoyl-CoA hydratase belongs to the crotonase superfamily of enzymes, which share a common structural fold and often a similar catalytic mechanism involving hydration or isomerization of enoyl-CoA substrates. ebi.ac.ukresearchgate.net The active site of these enzymes is meticulously designed to bind the CoA thioester and position the substrate for catalysis. Key features include:

An Oxyanion Hole: This is a crucial feature that stabilizes the negative charge on the thioester carbonyl oxygen during the reaction, facilitating catalysis. unm.edu

Catalytic Dyad of Glutamate (B1630785) Residues: In many hydratases of this superfamily, two glutamate residues act as the key catalytic acid and base. ebi.ac.ukwikipedia.org One glutamate residue activates a water molecule, making it a better nucleophile to attack the double bond of the substrate. The second glutamate then donates a proton to the resulting carbanion intermediate, completing the hydration. wikipedia.org

In the specific case of dienoyl-CoA hydratase from bacteria like Thauera aromatica, the enzyme demonstrates high specificity for cyclohexa-1,5-diene-1-carbonyl-CoA. nih.gov While detailed crystal structures with the specific substrate are limited, comparative analyses with other members of the crotonase superfamily, such as enoyl-CoA hydratase, provide a robust model for its mechanism. For instance, studies on rat enoyl-CoA hydratase have identified Glu164 and Glu144 as the catalytic base and acid, respectively. researchgate.net It is hypothesized that analogous residues are present in the active site of dienoyl-CoA hydratase to perform the hydration of the cyclic diene.

Enzyme FamilyKey Active Site FeaturesGeneral Catalytic ResiduesFunction
Crotonase SuperfamilyOxyanion Hole, CoA binding site, expandable acyl-binding pocketTwo Glutamate ResiduesOne acts as a general base to activate water; the other acts as a general acid to protonate the intermediate. ebi.ac.ukunm.eduwikipedia.org

Comparative Enzymology of Cyclohexadiene-1-carbonyl-CoA Transforming Enzymes across Diverse Microorganisms

The anaerobic degradation of aromatic compounds via benzoyl-CoA is a hallmark of prokaryotic metabolism, yet the enzymatic strategies employed show significant divergence across different microbial groups. oup.comoup.com This is particularly evident in the initial reduction of benzoyl-CoA and the subsequent handling of the resulting cyclohexadiene-1-carbonyl-CoA intermediate.

Class I vs. Class II Benzoyl-CoA Reductase Products and Implications for Cyclohexa-1,5-diene-1-carbonyl-CoA Formation

The dearomatization of benzoyl-CoA is catalyzed by benzoyl-CoA reductases (BCRs), which are broadly divided into two phylogenetically distinct classes. genome.jpnih.gov

Class I Benzoyl-CoA Reductases: Found predominantly in facultative anaerobes like the denitrifying bacterium Thauera aromatica, these enzymes are ATP-dependent. wikipedia.orgnih.gov They are complex iron-sulfur proteins that couple the hydrolysis of ATP to drive the difficult reduction of the aromatic ring. The product of this reaction is unequivocally identified as cyclohexa-1,5-diene-1-carbonyl-CoA . nih.govwikipedia.orgnih.gov The enzyme from T. aromatica is a heterotetramer (BcrABCD) that utilizes a reduced ferredoxin as the electron donor. nih.gov

Class II Benzoyl-CoA Reductases: These enzymes are characteristic of strictly anaerobic bacteria, such as the fermenting bacterium Syntrophus aciditrophicus and the iron-reducer Geobacter metallireducens. nih.govnih.gov A key distinction is that their active site contains a tungstopterin cofactor instead of only iron-sulfur clusters. genome.jpnih.gov While they also catalyze the reduction of benzoyl-CoA, the mechanism is thought to be ATP-independent, possibly driven by flavin-based electron bifurcation. nih.gov Despite the different cofactor and energy-coupling mechanism, the product is also believed to be cyclohexa-1,5-diene-1-carbonyl-CoA . nih.gov

The existence of these two distinct classes of BCRs, which evolved independently to catalyze the same challenging reaction, underscores the metabolic importance of the benzoyl-CoA pathway. In both cases, the formation of the 1,5-diene isomer is the crucial first step in destabilizing the aromatic ring for further degradation.

BCR ClassTypical OrganismsEnergy CouplingKey CofactorsProduct
Class I Facultative anaerobes (Thauera aromatica)ATP-dependent[4Fe-4S] clustersCyclohexa-1,5-diene-1-carbonyl-CoA wikipedia.orgnih.gov
Class II Strict anaerobes (Geobacter metallireducens)ATP-independentTungstopterin, [4Fe-4S] clustersCyclohexa-1,5-diene-1-carbonyl-CoA genome.jpnih.govnih.gov

Genetic and Regulatory Aspects of Cyclohexa 1,4 Diene 1 Carbonyl Coa Metabolism

Identification and Characterization of Gene Clusters Encoding Cyclohexa-1,4-diene-1-carbonyl-CoA Related Enzymes

The enzymes responsible for the anaerobic benzoyl-CoA pathway are typically encoded by genes organized into distinct clusters, most notably the bam (benzoyl-CoA anaerobic metabolism) loci. These clusters contain the genetic blueprints for the entire sequence of reactions, from ring reduction to ring cleavage.

The organization of bam gene clusters exhibits considerable diversity across different bacterial species, reflecting varied evolutionary histories and metabolic capabilities. karger.com In many bacteria, the genes for the core pathway are found together, facilitating their co-regulation.

Geobacter metallireducens : This iron-reducing bacterium possesses bam genes arranged in two primary clusters, designated IA and II, separated by approximately 60 kb on the chromosome. nih.gov Cluster IA contains the bamBCDEFGHI genes, predicted to encode the subunits of the benzoyl-CoA reductase, the enzyme responsible for dearomatizing benzoyl-CoA. nih.gov

Thauera aromatica : In this denitrifying bacterium, the genes for benzoyl-CoA metabolism are also clustered. However, the gene for benzoate-CoA ligase, which activates benzoate (B1203000) to benzoyl-CoA, is located separately from the main operon that codes for the downstream anaerobic pathway enzymes. nih.govnih.gov The product of the benzoyl-CoA reductase in T. aromatica is cyclohexa-1,5-diene-1-carbonyl-CoA. oup.comnih.gov This diene is then hydrated by a specific cyclohexa-1,5-diene-1-carbonyl-CoA hydratase. nih.gov

Azoarcus sp. CIB : This versatile bacterium, capable of both aerobic and anaerobic degradation of aromatic compounds, showcases complex genetic organization. nih.govplos.orgnih.gov In the related Aromatoleum evansii (formerly Azoarcus evansii), two distinct gene clusters for benzoate metabolism exist at different genomic locations. nih.govfrontiersin.org One cluster is associated with aerobic degradation (the box pathway), while the other contains the genes for the anaerobic benzoyl-CoA reductase. nih.govfrontiersin.org

Rhodopseudomonas palustris : This phototrophic bacterium has a well-characterized bad (benzoate degradation) operon, which includes genes for benzoyl-CoA reductase (badDEFG). asm.orgasm.org Similar to T. aromatica, the pathway in R. palustris proceeds through a dienoyl-CoA intermediate, but the subsequent steps differ, involving a second reduction rather than hydration. oup.comoup.com

Syntrophus aciditrophicus : This obligate anaerobe, known for its syntrophic metabolism, contains two gene clusters with high similarity to the bamB-bamI cluster of G. metallireducens. nih.gov Genes from this organism that code for cyclohexa-1,5-diene-1-carboxyl-CoA hydratase and 6-oxocyclohex-1-ene-1-carboxyl-CoA hydrolase have been characterized. researchgate.netnih.gov

Table 1: Organization of bam and Analogous Gene Clusters in Select Bacteria

OrganismGene Cluster NameKey Genes/OperonsNotable Organizational FeaturesReference
Geobacter metallireducensbambamBCDEFGHI (reductase), bamA (hydrolase), bamY (ligase)Genes are organized into two main clusters (IA and II). nih.gov nih.gov
Thauera aromaticabam/bzdbzd cluster (reductase), separate benzoate-CoA ligase geneThe CoA ligase gene is not co-located with the main anaerobic degradation operon. nih.gov nih.govnih.gov
Aromatoleum evansiibox/bambox cluster (aerobic), bam cluster (anaerobic)Possesses separate gene clusters for aerobic and anaerobic benzoate degradation. nih.govfrontiersin.org nih.govfrontiersin.org
Rhodopseudomonas palustrisbadbadDEFG (reductase), badA (ligase), badM (repressor)Genes for degradation are organized in the bad operon, regulated by BadM and other factors. asm.orgasm.org asm.orgasm.org
Syntrophus aciditrophicusbamTwo clusters similar to bamB-bamI of G. metallireducensContains genes for enzymes like cyclohex-1,5-diene-1-carboxyl-CoA hydratase. nih.govresearchgate.net nih.govresearchgate.net

The cyclohexa-1,4-diene-1-carbonyl-CoA metabolic pathway is not an isolated system but is genetically and functionally integrated with a vast network of catabolic pathways for other aromatic compounds. nih.govfrontiersin.org Many environmental pollutants and natural aromatic molecules, such as toluene, phenol (B47542), p-cresol, and phenylacetate, are processed through peripheral pathways that converge on the formation of benzoyl-CoA. nih.govoup.com

This convergence means that the bam gene clusters are central to the anaerobic degradation of a wide spectrum of aromatic substrates. For instance, in G. metallireducens, a 300-kb catabolic island encodes pathways for benzoate, p-hydroxybenzoate, p-cresol, and phenol, all of which funnel into the benzoyl-CoA pathway. researchgate.net

Furthermore, in facultative anaerobes like Thauera aromatica and Azoarcus sp. CIB, there is a genetic and regulatory linkage between anaerobic and aerobic degradation routes. nih.govnih.gov Some species have evolved to use a single benzoate-CoA ligase for both aerobic and anaerobic benzoate degradation, highlighting an efficient genetic strategy to manage metabolism under varying oxygen conditions. nih.govnih.gov The box gene clusters, responsible for an aerobic benzoyl-CoA pathway, are sometimes found in the same organisms that possess the anaerobic bam clusters. nih.gov

Transcriptional and Post-Transcriptional Regulation of Genes Involved in Cyclohexa-1,4-diene-1-carbonyl-CoA Metabolism

The expression of genes encoding the enzymes for cyclohexa-1,4-diene-1-carbonyl-CoA metabolism is meticulously controlled to ensure that they are synthesized only when needed, conserving cellular energy. This regulation occurs primarily at the transcriptional level and involves a complex interplay of inducers, repressors, and specific regulatory proteins. khanacademy.orgkhanacademy.org

The expression of the bam and analogous operons is typically controlled by the presence or absence of specific small molecules that act as inducers or co-repressors.

Inducers : The primary inducer for the benzoyl-CoA pathway is often the initial substrate, such as benzoate, or the central intermediate, benzoyl-CoA. nih.govnih.gov

In Geobacter metallireducens, gene expression microarray analyses have confirmed that benzoate and 4-hydroxybenzoate (B8730719) specifically induce the expression of the bam genes. nih.gov

For Thauera aromatica, it has been proposed that benzoate itself, rather than benzoyl-CoA, is the inducer of the anaerobic degradation genes. nih.gov This is supported by the separate location of the benzoate-CoA ligase gene, which must be expressed first to produce benzoyl-CoA. nih.gov

In peripheral pathways, the initial substrate often induces the enzymes required for its conversion to benzoyl-CoA. For example, in T. aromatica, phenol induces the genes for its phosphorylation and subsequent carboxylation to 4-hydroxybenzoate. oup.com

Repressors : Repressor proteins play a crucial role in keeping the degradation pathways switched off in the absence of an appropriate substrate.

In Rhodopseudomonas palustris, the protein BadM is a transcriptional repressor of the bad operon. asm.orgasm.org In the absence of an inducer, BadM binds to the operator region and blocks transcription. The deletion of the badM gene leads to constitutive expression of the operon. asm.org

In many bacteria, global regulatory proteins can also act as repressors. For example, the histone-like nucleoid-structuring protein (H-NS) is known to silence the bgl operon in E. coli, which is involved in the catabolism of aromatic glucosides, by binding to multiple sites and likely altering DNA topology. nih.gov

The regulation of these catabolic pathways is governed by specific DNA sequences (regulatory elements like promoters and operators) and the proteins that bind to them. khanacademy.orgyoutube.com

Two-Component Systems : In the strict anaerobe Geobacter metallireducens, a two-component regulatory system, BamVW, has been identified. researchgate.net BamV is a sensor histidine kinase proposed to detect aromatic inducers in the periplasm, leading to its autophosphorylation. The phosphate (B84403) group is then transferred to the response regulator BamW, which in turn activates the transcription of the bamY gene (encoding benzoate-CoA ligase) at a σ⁵⁴-dependent promoter. researchgate.net

MarR and Fnr Family Regulators : In Rhodopseudomonas palustris, regulation is more complex, involving at least three regulators. BadM, the repressor, is one. asm.org Additionally, BadR (a MarR family regulator) and AadR (an Fnr family regulator) control the expression of the benzoyl-CoA reductase genes in response to benzoate and oxygen levels, respectively. nih.gov

Activators and Enhancers : Activator proteins are often required to initiate transcription. khanacademy.org In E. coli, the cAMP receptor protein (Crp) acts as a major activator of the bgl operon by binding to an upstream site near the promoter, which facilitates the binding of RNA polymerase. nih.gov The activity of these activators can be modulated by interactions with other proteins. For instance, the RcsB and BglJ proteins can form a heterodimer that binds upstream of the bgl promoter, relieving the repression caused by H-NS. nih.gov

Table 2: Key Regulatory Proteins in Aromatic Degradation Pathways

RegulatorOrganismRegulator FamilyFunctionTarget Genes/OperonsReference
BadMRhodopseudomonas palustris-Transcriptional Repressorbad operon asm.orgasm.org
BadRRhodopseudomonas palustrisMarRTranscriptional Activator (response to benzoate)Benzoyl-CoA reductase genes nih.gov
AadRRhodopseudomonas palustrisFnrTranscriptional Activator (response to oxygen)Benzoyl-CoA reductase genes nih.gov
BamVWGeobacter metallireducensTwo-Component SystemSensor Kinase (BamV) and Response Regulator (BamW)bamY (benzoate-CoA ligase) researchgate.net
H-NSEscherichia coliNucleoid-associatedTranscriptional Repressor/Silencerbgl operon nih.gov
CrpEscherichia coliCrp/FnrGlobal Transcriptional Activatorbgl operon and others nih.gov

Evolutionary Trajectories of Genes Encoding Cyclohexa-1,4-diene-1-carbonyl-CoA Transforming Enzymes

The genes and pathways for anaerobic aromatic degradation are products of a long and dynamic evolutionary history. Evidence from comparative genomics suggests that mechanisms like horizontal gene transfer (HGT), gene duplication, and neofunctionalization have been pivotal in shaping the metabolic diversity observed today. karger.comnih.govscielo.br

The widespread distribution of the benzoyl-CoA pathway and the scattering of associated gene clusters across the genomes of genera like Aromatoleum suggest that HGT has been a major driver in their evolution. karger.com This allows bacteria to rapidly acquire new catabolic capabilities and adapt to environments contaminated with novel aromatic compounds.

The evolution of pathways to degrade anthropogenic compounds, such as halogenated aromatics, provides a clear example of microbial adaptation. A study on Rhodopseudomonas palustris demonstrated how it evolved the ability to degrade 3-chlorobenzoate. asm.orgasm.orgnih.govbohrium.com This evolution required two key changes:

Regulatory Evolution : A large deletion occurred, removing the badM gene, the repressor of the benzoate degradation pathway. This relieved the regulatory constraint and allowed for the expression of the necessary enzymes. asm.orgasm.org

Enzyme Evolution : A single nucleotide change in the aliA gene, which encodes an alicyclic acid coenzyme A ligase, resulted in a variant enzyme with significantly higher activity towards 3-chlorobenzoate. asm.orgasm.org

This work illustrates a classic evolutionary scenario where overcoming regulatory hurdles allows for the selection of promiscuous enzymes with new, enhanced specificities. asm.org Gene duplication events provide the raw material for such neofunctionalization, where one copy of a gene can retain its original function while the other is free to accumulate mutations and potentially acquire a new one. The presence of multiple, similar bam gene clusters in organisms like Syntrophus aciditrophicus may be a result of such duplication events. nih.gov

Phylogenetic Analysis of Dienoyl-CoA Hydratases and Dehydrogenases

The hydration of cyclohexa-1,5-diene-1-carbonyl-CoA is a crucial step in the benzoyl-CoA degradation pathway. This reaction is catalyzed by dienoyl-CoA hydratases, which can be distinguished from other enoyl-CoA hydratases based on their amino acid sequences. pnas.org Phylogenetic studies have revealed the existence of at least two distinct clusters of dienoyl-CoA hydratases that are involved in the anaerobic metabolism of benzoyl-CoA. pnas.org

The first phylogenetic cluster includes the dienoyl-CoA hydratase from the denitrifying bacterium Thauera aromatica and the iron-reducing bacterium Geobacter metallireducens. pnas.org Deduced gene products from Magnetospirillum species also fall into this cluster. pnas.org The second cluster contains the enzyme from the fermenting bacterium Syntrophus aciditrophicus and deduced gene products from Azoarcus species. pnas.org This distribution suggests that the evolution of these enzymes has occurred alongside the diversification of anaerobic bacteria that inhabit various anoxic environments.

Dienoyl-CoA hydratases have been identified in a wide range of facultatively and strictly anaerobic bacteria that utilize aromatic compounds, regardless of their primary energy metabolism, including nitrate-reducing, iron-reducing, sulfate-reducing, and fermenting bacteria. pnas.orgnih.gov A notable exception is the phototrophic bacterium Rhodopseudomonas palustris, which employs a variant of the benzoyl-CoA pathway. researchgate.net In this organism, cyclohexa-1,5-diene-1-carbonyl-CoA is not hydrated; instead, cyclohex-1-ene-1-carbonyl-CoA is hydrated to 2-hydroxycyclohexane-1-carbonyl-CoA. researchgate.net

The enzymes responsible for the subsequent dehydrogenation steps in the pathway also exhibit diversity and are critical for the complete oxidation of the ring structure. These dehydrogenases are often homologous to those involved in fatty acid β-oxidation, suggesting a recruitment of enzymes from this central metabolic pathway for the specialized purpose of aromatic compound degradation. pnas.org

Horizontal Gene Transfer Events and Pathway Dissemination

The widespread but phylogenetically discontinuous distribution of the anaerobic benzoyl-CoA degradation pathway among bacteria points to horizontal gene transfer (HGT) as a major driver of its dissemination. The genes encoding the enzymes for this pathway are typically organized into distinct catabolic gene clusters. nih.govresearchgate.netnih.govresearchgate.net The structural similarity of these gene clusters in distantly related bacteria provides strong evidence for their mobilization and transfer across species and even phyla.

For instance, a metagenomic analysis of a microbial mat from the Black Sea shelf revealed a large contiguous DNA sequence containing a complete gene cluster for anaerobic benzoate degradation. nih.gov The organization and gene content of this cluster were found to be highly similar to that of the well-characterized denitrifying bacterium Azoarcus evansii, despite the likely different phylogenetic origin of the source organism in the mat. nih.gov This suggests that the entire metabolic module can be transferred between different bacterial lineages, conferring the ability to degrade aromatic compounds.

The acquisition of such metabolic pathways via HGT provides a significant selective advantage to microorganisms, allowing them to colonize and thrive in environments contaminated with aromatic pollutants or rich in natural aromatic compounds from lignin (B12514952) degradation. pnas.orgnih.gov The presence of genes for aromatic degradation on mobile genetic elements, such as megaplasmids, further substantiates the role of HGT in the evolution and spread of these catabolic capabilities. nih.gov This process of gene transfer is a key mechanism for bacterial adaptation and the evolution of metabolic diversity, enabling the microbial breakdown of a vast array of complex organic molecules in anoxic settings. nih.govresearchgate.net

Microbiological and Ecological Significance of Cyclohexa 1,4 Diene 1 Carbonyl Coa

Interplay between Cyclohexa-1,4-diene-1-carbonyl-CoA Metabolism and Carbon Cycling in Anaerobic Ecosystems

The metabolism of cyclohexa-1,4-diene-1-carbonyl-CoA is a pivotal juncture in the anaerobic degradation of aromatic compounds, thereby playing a significant role in the intricate web of global carbon cycling. In anoxic environments such as sediments, water-logged soils, and wastewater digesters, aromatic compounds derived from the breakdown of lignin (B12514952) and from industrial pollutants are abundant. Their degradation is essential for the remineralization of organic carbon. The conversion of these recalcitrant molecules into forms that can be utilized by a broader range of microorganisms is largely dependent on anaerobic metabolic pathways where cyclohexa-1,4-diene-1-carbonyl-CoA is a key intermediate. nih.govresearchgate.net

The formation of cyclohexa-1,4-diene-1-carbonyl-CoA from benzoyl-CoA represents the critical dearomatization step, making the cyclic carbon skeleton susceptible to further breakdown. nih.govosti.gov This process is central to the flow of carbon from complex aromatic polymers to simpler, universally metabolized intermediates like acetyl-CoA. Once formed, acetyl-CoA can enter various metabolic fates, including complete oxidation to CO2 in respiring bacteria or conversion to methane (B114726) by methanogenic archaea. nih.gov Thus, the metabolic pathway involving cyclohexa-1,4-diene-1-carbonyl-CoA directly channels carbon from otherwise stable aromatic rings into the central carbon cycle of anaerobic ecosystems.

The table below summarizes the key enzymatic step involving cyclohexa-1,4-diene-1-carbonyl-CoA and its significance in the carbon cycle.

StepReactantEnzymeProductSignificance in Carbon CyclingOrganisms
DearomatizationBenzoyl-CoABenzoyl-CoA ReductaseCyclohexa-1,5-diene-1-carbonyl-CoAInitiates the breakdown of the stable aromatic ring, making carbon accessible.Thauera aromatica, Geobacter metallireducens, Syntrophus aciditrophicus
HydrationCyclohexa-1,5-diene-1-carbonyl-CoADienoyl-CoA Hydratase6-hydroxycyclohex-1-ene-1-carbonyl-CoAPrepares the ring for further oxidation and cleavage.Geobacter metallireducens, Syntrophus aciditrophicus, Desulfococcus multivorans

Analytical and Characterization Methodologies for Cyclohexa 1,4 Diene 1 Carbonyl Coa Research

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental for quantifying the activity of enzymes that produce or consume cyclohexa-1,4-diene-1-carbonyl-CoA and related metabolites. These assays are typically continuous, allowing for the real-time measurement of reaction rates. A common strategy involves monitoring the change in absorbance of cofactors such as NADH or NADPH at 340 nm or 365 nm. nih.govnih.govasm.org

For instance, the activity of dehydrogenases in the benzoyl-CoA pathway can be measured by following the reduction of NADP+ to NADPH. nih.gov Conversely, the activity of reductases can be determined by tracking the oxidation of NADPH. asm.org In cases where the substrate or product itself has a distinct absorbance spectrum, direct spectrophotometric monitoring is possible. For example, the formation of 2-aminobenzoyl-CoA can be directly followed at 365 nm. nih.gov

Coupled enzyme assays are also employed, where the product of the reaction of interest is used as a substrate by a second, well-characterized enzyme that catalyzes a reaction involving a change in absorbance. nih.gov This indirect method is valuable when the primary reaction does not involve a convenient spectrophotometric signal.

Enzyme TypePrincipleWavelength (nm)Application Example
Dehydrogenase NAD(P)+ reduction340 or 365Measuring the activity of 3,4-dehydroadipyl-CoA semialdehyde dehydrogenase by following NADP+ reduction. nih.gov
Reductase/Oxygenase NAD(P)H oxidation340 or 365Determining benzoyl-CoA oxygenase/reductase activity by monitoring NADPH oxidation.
CoA Ligase (Coupled) AMP formation coupled to NADH oxidation365Assaying benzoate-CoA ligase activity by linking it to myokinase, pyruvate kinase, and lactate dehydrogenase. nih.gov
Hydratase Change in substrate/product absorbance260-300Monitoring the hydration of dienoyl-CoA to 6-hydroxycyclohexenoyl-CoA. asm.orgnih.gov

Chromatographic Techniques for Compound Separation and Detection (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of cyclohexa-1,4-diene-1-carbonyl-CoA and other CoA esters in the benzoyl-CoA pathway. researchgate.netresearchgate.netresearchgate.net Reversed-phase HPLC, often using a C18 column, is typically employed to separate these relatively polar compounds based on their hydrophobicity. nih.govresearchgate.net

The mobile phase usually consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, often run in a gradient to achieve optimal separation of a mixture of compounds. sielc.com Detection is commonly performed using a UV-Vis detector, as the CoA thioesters exhibit strong absorbance around 260 nm due to the adenine (B156593) moiety of coenzyme A. asm.org

By comparing the retention times and UV-Vis spectra of unknown peaks with those of authentic standards, researchers can identify and quantify the intermediates and products of enzymatic reactions. asm.orgnih.gov This technique is crucial for confirming product identity in enzyme assays and for analyzing metabolic intermediates from cell extracts. asm.orgresearchgate.net

CompoundTypical HPLC ColumnDetection MethodApplication
Benzoyl-CoAReversed-Phase C18UV at ~260 nmSubstrate for reductase assays. researchgate.netresearchgate.net
Cyclohexa-1,5-diene-1-carbonyl-CoAReversed-Phase C18UV at ~260 nmProduct of benzoyl-CoA reductase. asm.org
6-Hydroxycyclohex-1-ene-1-carbonyl-CoAReversed-Phase C18UV at ~260 nmProduct of dienoyl-CoA hydratase. asm.orgnih.gov
3,4-Dehydroadipyl-CoAReversed-Phase C18UV at ~260 nmIntermediate in the aerobic "box" pathway. researchgate.net

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a metabolic pathway, providing definitive evidence for proposed reaction mechanisms. wikipedia.org By using substrates enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁸O) or radioisotopes (e.g., ¹⁴C), scientists can follow the fate of specific atoms from the initial substrate to the final products. oup.comresearchgate.netnih.govwhiterose.ac.uk

For example, in the study of anaerobic benzene (B151609) degradation, which converges on the benzoyl-CoA pathway, the use of ¹³C-labeled benzene and ¹³C-labeled bicarbonate helped to demonstrate that the initial activation step involves carboxylation of the benzene ring. Analysis of the resulting benzoate (B1203000) by mass spectrometry confirmed the incorporation of the ¹³C label from bicarbonate into the carboxyl group.

Similarly, ¹⁸O-labeled water (H₂¹⁸O) can be used to determine the origin of oxygen atoms incorporated during hydration or oxidation reactions. The labeled products are typically analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. oup.com

IsotopePrecursorAnalytical TechniqueFinding
¹³CBenzene / BicarbonateGC-MSConfirmed benzene is activated via carboxylation to benzoate.
¹⁴CBenzoyl-CoAHPLC with radioactivity detectorTraced the conversion of benzoyl-CoA to downstream intermediates like 3,4-dehydroadipyl-CoA. nih.govresearchgate.net
¹⁸OWater (H₂¹⁸O)Mass SpectrometryDetermined that oxygen atoms incorporated during hydration steps originate from water.
²H (Deuterium)Aromatic HydrocarbonsNMR, Mass SpectrometryUsed to study hydrogen exchange reactions and reaction mechanisms. wikipedia.org

Proteomic Approaches for Enzyme Identification and Quantification

Proteomics offers a global view of the proteins expressed by an organism under specific conditions, making it a valuable tool for identifying enzymes involved in the metabolism of cyclohexa-1,4-diene-1-carbonyl-CoA. researchgate.net This approach typically involves comparing the protein profiles of cells grown on an aromatic substrate versus a non-aromatic control.

Proteins that are significantly upregulated in the presence of the aromatic compound are considered candidates for being involved in its degradation pathway. frontiersin.orgnih.gov The standard workflow involves separating the total protein extract, often by two-dimensional gel electrophoresis (2-DE), excising the protein spots of interest, and digesting them with a protease like trypsin. The resulting peptides are then analyzed by mass spectrometry (MS), and the data is used to search protein databases to identify the parent proteins. This powerful discovery tool has been instrumental in identifying novel enzymes and confirming the expression of known pathway components. researchgate.netresearchgate.net

Genetic Manipulation and Heterologous Expression Systems for Enzyme Characterization

The combination of genetic manipulation and heterologous expression is a cornerstone of modern enzymology, enabling the detailed characterization of enzymes involved in the cyclohexa-1,4-diene-1-carbonyl-CoA pathway. nih.govnih.govoup.com Once a gene suspected of encoding a key enzyme is identified, it can be cloned into an expression vector. This vector is then introduced into a suitable host organism, most commonly Escherichia coli, which can be induced to produce large quantities of the target protein. nih.govoup.com

This recombinant enzyme can then be purified, often using affinity tags, and subjected to rigorous biochemical characterization to determine its substrate specificity, kinetic parameters (Kₘ and Vₘₐₓ), cofactor requirements, and optimal reaction conditions. nih.gov

Furthermore, targeted gene disruption or knockout mutations in the native organism are used to confirm the physiological role of the enzyme in vivo. nih.gov The inability of a mutant strain to grow on a specific aromatic substrate provides strong evidence for the essential function of the disrupted gene in that metabolic pathway. nih.govresearchgate.net

TechniquePurposeOrganism ExampleFinding/Application
Heterologous Expression in E. coli Overproduce enzyme for purification and characterization.Thauera aromatica, Azoarcus sp.Allowed for the detailed kinetic analysis of benzoyl-CoA reductase and dienoyl-CoA hydratases. asm.orgnih.govoup.com
Gene Disruption (Knockout) Determine the in vivo function of a specific gene."Streptomyces maritimus"Inactivation of the encP gene demonstrated its essential role in providing the benzoyl-CoA starter unit for antibiotic synthesis. nih.gov
Site-Directed Mutagenesis Investigate the role of specific amino acid residues.Aeromonas caviaeConfirmed the catalytic importance of specific aspartate and histidine residues in (R)-specific enoyl-CoA hydratase. nih.gov

Structural Biology Approaches for Enzyme-Substrate Complex Analysis (e.g., Crystallography, Cryo-EM)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into the three-dimensional structure of enzymes, revealing the architecture of their active sites and the molecular basis of their catalytic mechanisms. nih.govkopri.re.krnih.gov To perform X-ray crystallography, a highly purified and concentrated protein is crystallized, and the resulting crystals are diffracted with X-rays.

The analysis of the diffraction pattern allows for the calculation of an electron density map, into which the amino acid sequence of the protein is fitted to build a detailed 3D model. kopri.re.kriucr.org By co-crystallizing an enzyme with its substrate, a substrate analog, or an inhibitor, researchers can capture a snapshot of the enzyme-substrate complex. nih.gov

This information is invaluable for understanding how the substrate binds, which amino acid residues are involved in catalysis, and the conformational changes that may occur during the reaction. nih.govebi.ac.uk For example, the crystal structure of enoyl-CoA hydratase has revealed the key glutamate (B1630785) residues that act as the catalytic acid and base for the hydration of the double bond. nih.govebi.ac.uk Such structural data are crucial for proposing detailed catalytic mechanisms and for guiding protein engineering efforts. nih.gov

Advanced Concepts and Future Research Directions on Cyclohexa 1,4 Diene 1 Carbonyl Coa

Untapped Diversity of Cyclohexa-1,4-diene-1-carbonyl-CoA Converting Enzymes

The enzymes responsible for the transformation of cyclohexa-1,4-diene-1-carbonyl-CoA are central to the anaerobic breakdown of aromatic compounds. While some of these enzymes have been characterized, a vast and largely untapped diversity is believed to exist in nature.

Two phylogenetically distinct classes of benzoyl-CoA reductases (BCRs) are known to catalyze the formation of a dienoyl-CoA product from benzoyl-CoA. mdpi.com Class I BCRs are found in facultative anaerobes like Thauera aromatica and utilize ATP and reduced ferredoxin. mdpi.com In contrast, Class II BCRs, found in strict anaerobes such as Geobacter metallireducens, are tungsten-containing enzymes. mdpi.com These enzymes catalyze the reduction of benzoyl-CoA to cyclohexa-1,5-diene-1-carbonyl-CoA. mdpi.com

Following its formation, cyclohexa-1,5-diene-1-carbonyl-CoA is acted upon by cyclohexa-1,5-diene-1-carbonyl-CoA hydratase, which has been studied in bacteria like T. aromatica, Geobacter metallireducens, and Syntrophus aciditrophicus. nih.govasm.orgnih.gov This enzyme catalyzes the hydration of the dienoyl-CoA to 6-hydroxycyclohex-1-ene-1-carbonyl-CoA. nih.govasm.orgnih.gov Subsequent enzymatic steps involving a dehydrogenase and a hydrolase lead to ring cleavage. nih.gov

The exploration of diverse environments, from contaminated soils to marine sediments, is expected to reveal novel enzymes with enhanced stability, broader substrate specificity, or different cofactor requirements. Metagenomic approaches, which allow for the study of genetic material recovered directly from environmental samples, will be instrumental in discovering this hidden enzymatic potential. nih.govresearchgate.net

Table 1: Examples of Characterized Enzymes Acting on Cyclohexa-1,5-diene-1-carbonyl-CoA and its Precursor

EnzymeOrganismReactionReference
Benzoyl-CoA Reductase (Class I)Thauera aromaticaBenzoyl-CoA + 2 ATP + 2e- → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 ADP + 2 Pi mdpi.com
Benzoyl-CoA Reductase (Class II)Geobacter metallireducensBenzoyl-CoA + 2e- → Cyclohexa-1,5-diene-1-carbonyl-CoA mdpi.com
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseThauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA nih.gov
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseGeobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA nih.govasm.org
Cyclohexa-1,5-diene-1-carbonyl-CoA HydrataseSyntrophus aciditrophicusCyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA nih.govasm.org
1,5-Dienoyl-CoA Oxidase (DCO)Thauera aromaticaCyclohexa-1,5-diene-1-carbonyl-CoA + O₂ → Benzoyl-CoA + H₂O nih.gov

Elucidation of Regulatory Networks Governing Cyclohexa-1,4-diene-1-carbonyl-CoA Metabolism

The metabolic pathways involving cyclohexa-1,4-diene-1-carbonyl-CoA are tightly regulated to ensure efficient carbon flow and prevent the accumulation of toxic intermediates. Understanding these complex regulatory networks is crucial for predicting and manipulating microbial behavior.

In many bacteria, the genes encoding the enzymes for aromatic degradation are organized in clusters and their expression is controlled by transcriptional regulators. For instance, in Acinetobacter sp. strain ADP1, the ben and cat genes, responsible for benzoate (B1203000) degradation, are regulated by the LysR-type transcriptional activators BenM and CatM. nih.gov Both regulators respond to the inducer cis,cis-muconate. nih.gov

In Azoarcus sp. CIB, the expression of the box genes for the aerobic degradation of benzoate is controlled by the transcriptional repressor BoxR, with benzoyl-CoA acting as the inducer molecule. nih.govcsic.es This system exhibits cross-regulation with the anaerobic bzd genes, which are also involved in benzoate degradation. nih.govcsic.es This dual regulation allows the organism to adapt to changing oxygen conditions. csic.esscience.gov

Future research will likely focus on identifying novel regulators and elucidating the intricate interplay between different regulatory systems. Techniques such as transcriptomics, proteomics, and metabolomics will be essential for mapping these networks and understanding how they respond to environmental cues.

Metabolic Engineering Strategies for Enhanced Aromatic Degradation or Novel Product Synthesis via Cyclohexa-1,4-diene-1-carbonyl-CoA Pathways

The pathways involving cyclohexa-1,4-diene-1-carbonyl-CoA represent a promising platform for metabolic engineering. By modifying these pathways, it is possible to enhance the degradation of pollutants or to produce valuable chemicals from renewable aromatic feedstocks.

Metabolic engineering has been successfully applied to improve the production of various aromatic compounds by redirecting metabolic flux towards desired products. nih.govresearchgate.netmdpi.com Similar strategies can be employed to optimize the degradation of aromatic pollutants. This could involve overexpressing key enzymes, deleting competing pathways, and optimizing cofactor regeneration. frontiersin.org For example, engineered microorganisms could be developed for the efficient bioremediation of sites contaminated with compounds that are metabolized via cyclohexa-1,4-diene-1-carbonyl-CoA.

Furthermore, the intermediates of these pathways can serve as building blocks for the synthesis of novel products. By introducing new enzymatic activities, it may be possible to convert cyclohexa-1,4-diene-1-carbonyl-CoA or its derivatives into specialty chemicals, bioplastics, or pharmaceuticals. This approach leverages the inherent catalytic power of microbial pathways for sustainable chemical production.

Computational Modeling and Simulation of Cyclohexa-1,4-diene-1-carbonyl-CoA Dependent Pathways

Computational modeling and simulation are becoming increasingly powerful tools for understanding and engineering complex metabolic networks. Genome-scale metabolic models (GEMs) can be used to predict metabolic fluxes and identify key control points in pathways involving cyclohexa-1,4-diene-1-carbonyl-CoA.

These models can simulate the effects of genetic modifications, such as gene knockouts or overexpressions, on pathway performance. This allows for the in silico design of metabolically engineered strains with improved degradation capabilities or production yields. Furthermore, molecular docking and molecular dynamics simulations can provide insights into enzyme-substrate interactions and reaction mechanisms, guiding protein engineering efforts to improve enzyme function.

By integrating experimental data with computational models, researchers can develop a more comprehensive understanding of these pathways and accelerate the design-build-test-learn cycle of metabolic engineering.

Exploration of Cyclohexa-1,4-diene-1-carbonyl-CoA in Novel Anabolic Processes

While cyclohexa-1,4-diene-1-carbonyl-CoA is primarily known for its role in catabolic pathways, there is growing interest in its potential involvement in anabolic processes. The reverse reactions of the degradation pathway could theoretically be used for the synthesis of aromatic compounds from non-aromatic precursors.

For example, the enzyme cyclohexa-1,5-diene-1-carboxyl-CoA dehydrogenase from Syntrophus aciditrophicus has been shown to convert its product, cyclohexa-1,5-diene-1-carbonyl-CoA, further to benzoyl-CoA. nih.govresearchgate.net This suggests that under certain conditions, the pathway could operate in a synthetic direction.

Harnessing these anabolic capabilities could open up new avenues for the bio-based production of aromatic chemicals. This would require a deep understanding of the thermodynamics and kinetics of the involved enzymes and the development of strategies to drive the pathway in the desired direction.

Methodological Advancements for in situ Study of Cyclohexa-1,4-diene-1-carbonyl-CoA Transformations

Studying the transient and often low-abundance intermediates of metabolic pathways like the one involving cyclohexa-1,4-diene-1-carbonyl-CoA presents significant analytical challenges. Methodological advancements are needed to enable the in situ monitoring of these transformations within living cells.

Techniques such as high-performance liquid chromatography (HPLC) have been instrumental in studying the enzymatic conversions of cyclohexa-1,5-diene-1-carbonyl-CoA and related compounds in purified enzyme systems and cell extracts. nih.govresearchgate.net However, these methods often require cell lysis and may not accurately reflect the intracellular environment.

The development of novel biosensors and advanced imaging techniques could provide real-time, non-invasive measurements of metabolite concentrations within individual cells. For instance, genetically encoded biosensors based on fluorescent proteins could be designed to respond to specific CoA-esters. Furthermore, advanced mass spectrometry techniques, such as single-cell metabolomics, hold the promise of providing detailed snapshots of the metabolic state of individual cells within a population. These advancements will be critical for gaining a more dynamic and spatially resolved understanding of cyclohexa-1,4-diene-1-carbonyl-CoA metabolism.

Q & A

Q. What is the metabolic role of cyclohexa-1,4-diene-1-carbonyl-CoA in anaerobic aromatic compound degradation?

Cyclohexa-1,4-diene-1-carbonyl-CoA is a key intermediate in the anaerobic degradation of aromatic compounds. Benzoyl-CoA reductase (dearomatizing) catalyzes the ATP-dependent two-electron reduction of benzoyl-CoA to form cyclohexa-1,5-diene-1-carboxyl-CoA, which is further metabolized by hydratases. However, studies in Thauera aromatica strain K172 identified cyclohexa-1,4-diene-1-carbonyl-CoA as a minor product under specific conditions, suggesting pathway variations .

Q. What analytical methods are commonly used to detect and quantify cyclohexa-1,4-diene-1-carbonyl-CoA in enzymatic assays?

  • Spectrophotometric assays : Monitor enzyme activity via absorbance changes (e.g., Ti(III) reduction at 390 nm for benzoyl-CoA reductase) .
  • NMR spectroscopy : Identifies products like cyclohex-1-ene-1-carbonyl-CoA using isotopic labeling (e.g., [ring-¹³C₆]benzoyl-CoA) .
  • Chromatography : Coupled with mass spectrometry to resolve structural isomers .

Q. What are the challenges in purifying enzymes involved in cyclohexa-1,4-diene-1-carbonyl-CoA metabolism?

Enzymes like benzoyl-CoA reductase are oxygen-sensitive and require anaerobic purification with reducing agents (e.g., 0.25 mM dithionite). Native molecular mass determination (e.g., ~170 kDa for the reductase) and subunit composition analysis (four subunits: 48, 45, 38, and 32 kDa) are critical for functional studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction products of benzoyl-CoA reductase?

Discrepancies arise from differences in bacterial strains (Thauera aromatica vs. Rhodopseudomonas palustris) and reaction conditions (e.g., ATP concentration, electron donors). For example:

  • T. aromatica primarily produces cyclohexa-1,5-diene-1-carboxyl-CoA , while minor products like cyclohexa-1,4-diene-1-carbonyl-CoA are detected with prolonged incubation .
  • Strain-specific hydratases may isomerize intermediates, necessitating enzyme-specific assays .

Q. What structural insights into cyclohexa-1,4-diene-1-carbonyl-CoA metabolism have been gained from X-ray crystallography?

The PDB entry 7P9A reveals the structure of cyclohex-1-ene-1-carboxyl-CoA dehydrogenase complexed with cyclohexa-1,5-diene-1-carboxyl-CoA. Key findings:

  • The enzyme’s active site accommodates conjugated dienes via hydrophobic pockets and hydrogen bonding.
  • FAD prosthetic groups facilitate hydride transfer, critical for dehydrogenation .

Q. How does the ATP dependence of benzoyl-CoA reductase influence experimental design?

  • Mg²⁺-ATP requirement : The enzyme hydrolyzes 2–4 ATP molecules per two-electron transfer, necessitating ATP-regenerating systems in assays .
  • Electron donors : Artificial donors (e.g., reduced methyl viologen) yield lower activity compared to native ferredoxin (turnover number: 5 s⁻¹ vs. 1.6 s⁻¹) .
  • Inhibitors : Ethylene and bipyridyl inhibit activity, requiring controlled experimental setups .

Q. What is the role of iron-sulfur clusters and flavins in benzoyl-CoA reductase catalysis?

The enzyme contains 10–11 mol Fe and acid-labile sulfur per mol, forming [4Fe-4S] clusters essential for electron transfer. A flavin cofactor (0.3 mol FAD/mol enzyme) may stabilize radical intermediates during dearomatization. These components enable a biological Birch reduction, overcoming high activation energy barriers .

Methodological Recommendations

  • Handling oxygen-sensitive intermediates : Use anaerobic chambers and reducing agents (e.g., dithionite) during enzyme purification .
  • Distinguishing structural isomers : Employ 2D NMR (e.g., HMQC-TOCSY) or chiral chromatography to differentiate cyclohexa-1,4-diene-1-carbonyl-CoA from cyclohexa-1,5-diene-1-carboxyl-CoA .
  • Validating enzyme specificity : Test substrate analogs (e.g., fluoro- or methyl-benzoates) to assess reaction promiscuity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.